molecular formula C14H12F3N3O2S B2551372 N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide CAS No. 1226459-65-9

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide

Cat. No.: B2551372
CAS No.: 1226459-65-9
M. Wt: 343.32
InChI Key: YBBHQIIXMXPQHV-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This acetamide derivative features a 2-methoxy-5-(trifluoromethyl)phenyl group and a pyrimidin-4-ylthio moiety, a structural pattern often associated with biological activity. The presence of the pyrimidine ring, a common pharmacophore, suggests potential for this compound to serve as a kinase inhibitor scaffold . Similarly, the trifluoromethyl group is a hallmark of many modern pharmaceuticals due to its ability to enhance metabolic stability and membrane permeability . This compound is intended for laboratory research applications only, strictly for use in in vitro assays. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this chemical as a key intermediate or as a reference standard in developing novel therapeutic agents, particularly for investigating pathways in oncology and inflammatory diseases.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-pyrimidin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c1-22-11-3-2-9(14(15,16)17)6-10(11)20-12(21)7-23-13-4-5-18-8-19-13/h2-6,8H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBHQIIXMXPQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CSC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with a suitable acylating agent to form an intermediate.

    Thioether Formation: The intermediate is then reacted with pyrimidine-4-thiol under appropriate conditions to form the desired thioether linkage.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxy or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: The compound can be utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related acetamide derivatives, highlighting key differences in substituents, heterocyclic systems, and physicochemical properties:

Compound Name Key Structural Features Molecular Weight Substituent Effects Notable Findings Reference
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Chloro instead of methoxy; thieno[2,3-d]pyrimidin-4-one core ~527.9 (estimated) Increased hydrophobicity due to chloro group; thienopyrimidine enhances planar rigidity Improved enzyme inhibition (hypothetical) due to rigid heterocyclic scaffold
Letermovir (C29H28F4N4O4) Larger quinazoline core; trifluoromethylphenyl and methoxyphenyl groups 572.55 High molecular weight limits solubility; trifluoromethyl enhances metabolic stability FDA-approved for cytomegalovirus prophylaxis; structural complexity reduces bioavailability
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Triazole ring replaces pyrimidine; 5-methylphenyl instead of trifluoromethyl ~443.5 (estimated) Triazole improves solubility; methyl group reduces steric hindrance Hypothetical enhanced solubility compared to trifluoromethyl analogs
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13) Benzothiazole core; dual trifluoromethyl groups ~433.3 (estimated) Dual electron-withdrawing groups increase reactivity; benzothiazole enhances fluorescence Low synthetic yield (19%); potential for fluorescence-based assays
2-{[3-Allyl-5-(5-methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Allyl and furan substituents; thienopyrimidine core ~508.6 (estimated) Allyl group introduces steric bulk; furan enhances π-π interactions Potential kinase inhibition due to planar heterocycle and hydrophobic interactions
N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide Nitro group instead of trifluoromethyl; pyridine-thioether ~347.3 (estimated) Nitro group increases polarity but reduces metabolic stability Unreported bioactivity; nitro group may confer toxicity concerns

Key Structural and Functional Insights:

Substituent Effects: Trifluoromethyl vs. Methoxy/Nitro: The trifluoromethyl group in the main compound enhances lipophilicity and metabolic stability compared to methoxy or nitro substituents . Heterocyclic Cores: Pyrimidine (main compound) offers hydrogen-bonding sites, while thienopyrimidine () or benzothiazole () cores provide rigid planar structures for target binding .

Triazole-containing derivatives () exhibit improved solubility due to nitrogen-rich heterocycles .

Synthetic Feasibility :

  • Compounds with multiple trifluoromethyl groups (e.g., ) show low yields (19% for Compound 13), suggesting synthetic challenges compared to the main compound’s simpler structure .

Biological Activity

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article delves into its biological activity, exploring its mechanisms, effects on various cell lines, and potential therapeutic implications.

Chemical Formula

  • Molecular Formula : C15H14F3N3OS
  • Molecular Weight : 351.35 g/mol

Structural Characteristics

The compound features a trifluoromethyl group, a methoxy group, and a pyrimidinylthioacetamide moiety, which contribute to its unique pharmacological properties.

Research indicates that compounds similar to this compound may exhibit activity against specific cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. Notably, the incorporation of the pyrimidine ring is significant for its antitumor efficacy.

In Vitro Studies

Several studies have demonstrated the biological activity of related compounds:

  • Anticancer Activity :
    • A study reported that pyrimidine derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, indicating potent inhibitory effects on cell proliferation .
    • The compound displayed selective toxicity towards cancer cells compared to normal cells, achieving a nearly 20-fold differential effect .
  • Matrix Metalloproteinase Inhibition :
    • The compound has shown significant inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor invasion and metastasis. This suggests a dual mechanism where the compound not only inhibits cancer cell growth but also prevents metastatic spread .
  • Apoptotic Induction :
    • Treatment with related compounds resulted in increased levels of caspase 9, a marker of apoptosis, highlighting the compound's potential to induce programmed cell death in cancer cells .

In Vivo Studies

In vivo experiments using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound significantly inhibited lung metastasis compared to controls .

Case Study 1: Breast Cancer Models

In a controlled study involving MDA-MB-231 cells, mice treated with this compound exhibited reduced tumor burden and fewer metastatic nodules compared to untreated groups. The treatment was administered over a period of 30 days, demonstrating sustained efficacy against tumor progression.

Case Study 2: Selectivity Index Analysis

Another study assessed the selectivity index of various pyrimidine derivatives against non-cancerous cells (MCF10A) versus cancerous cells (MCF-7 and MDA-MB-231). The results indicated that this compound had a favorable selectivity index, making it a promising candidate for further development in targeted cancer therapies .

Q & A

Basic Research Question: What synthetic strategies are optimal for preparing N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide, and how can reaction conditions be monitored for yield optimization?

Answer:
The synthesis of this acetamide derivative involves multi-step reactions, including substitution , condensation , and thioether formation . Key steps include:

  • Substitution reaction : Reacting a methoxy-trifluoromethylphenyl precursor with a pyrimidinylthiol group under alkaline conditions to form the thioether linkage. Similar methods for thioether formation are described using potassium carbonate in DMF as a base .
  • Condensation : Coupling the intermediate with an acetamide group using a condensing agent (e.g., EDCI or DCC). Evidence from analogous acetamide syntheses highlights chloroacetylation followed by nucleophilic substitution .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress, with purification via column chromatography or recrystallization .
    Critical parameters : pH control during substitution, stoichiometric ratios of reactants, and inert atmosphere to prevent oxidation of the thiol group.

Basic Research Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential for verifying substituent positions. For example, the trifluoromethyl group (CF3\text{CF}_3) shows distinct 19F^{19}F-NMR signals, while the pyrimidinylthio group’s protons resonate in the aromatic region (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) and detects isotopic patterns from chlorine/fluorine atoms .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and identifies byproducts. Mobile phases often use acetonitrile/water with 0.1% formic acid .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethyl and pyrimidinylthio moieties?

Answer:

  • Isosteric Replacements : Synthesize analogs replacing CF3\text{CF}_3 with Cl\text{Cl}, OCH3\text{OCH}_3, or NO2\text{NO}_2 to assess hydrophobicity/electronic effects. Similarly, substitute pyrimidinylthio with other heterocycles (e.g., triazoles) to probe binding interactions .
  • Biological Assays : Test analogs against target enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity measurements. Compare IC50_{50} values to correlate substituent effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to map interactions between the CF3\text{CF}_3-phenyl group and hydrophobic pockets in protein targets .

Advanced Research Question: How can researchers resolve contradictions in solubility data reported for this compound across different solvent systems?

Answer:

  • Methodological Consistency : Standardize solvent preparation (e.g., degassing DMSO for stock solutions) and temperature control (e.g., 25°C for kinetic solubility assays) .
  • Solubility Screening : Use a tiered approach:
    • Primary screen : Measure solubility in DMSO, water, and ethanol via nephelometry.
    • Secondary screen : Evaluate in biorelevant media (e.g., FaSSIF/FeSSIF) using UV-Vis spectroscopy .
  • Data Reconciliation : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. For example, the trifluoromethyl group’s hydrophobicity may reduce aqueous solubility but enhance lipid bilayer permeability .

Advanced Research Question: What strategies are recommended for analyzing crystallographic data to determine the compound’s conformation and intermolecular interactions?

Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture. Resolve the structure to identify dihedral angles between the phenyl and pyrimidinylthio groups, which influence molecular planarity .
  • Hydrogen Bonding Analysis : Map interactions like N–H⋯O or C–H⋯π bonds using Mercury software. For example, the acetamide’s NH group may form hydrogen bonds with adjacent carbonyl groups .
  • Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) to assess flexibility of the methoxy and trifluoromethyl substituents .

Basic Research Question: How can researchers mitigate degradation of the pyrimidinylthio group during long-term storage?

Answer:

  • Storage Conditions : Store lyophilized powder at -20°C under argon to prevent oxidation. Avoid exposure to light or humidity, which can hydrolyze the thioether bond .
  • Stabilization Additives : Include antioxidants (e.g., BHT) in stock solutions. For aqueous buffers, use chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation .

Advanced Research Question: How can in silico models predict metabolic pathways and potential toxicity of this compound?

Answer:

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely sites of Phase I/II metabolism (e.g., oxidation of the thioether to sulfoxide) .
  • Toxicity Profiling : Screen for off-target effects using PubChem’s BioAssay database or ChEMBL. Prioritize assays for hERG inhibition (cardiotoxicity) and cytochrome P450 inhibition .
  • Derek Nexus : Apply rule-based systems to flag structural alerts, such as the pyrimidinylthio group’s potential for glutathione conjugation .

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